1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-15(17-13-9-5-2-6-10-13)19-16-18-14(11-21-16)12-7-3-1-4-8-12/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVNFGAEDRKGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 1 Cyclohexyl 3 4 Phenyl 1,3 Thiazol 2 Yl Urea and Its Analogues
Design Principles for SAR Investigations of 1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea Derivatives
The design of derivatives for SAR studies is guided by systematic modifications of the lead compound, this compound. This involves altering the three main components of the molecule: the cyclohexyl ring, the phenyl ring, and the thiazole (B1198619) core, as well as the urea (B33335) linker. The primary goal is to understand how these changes affect the compound's interaction with its biological target. Key design principles include:
Isosteric and Bioisosteric Replacements: Substituting specific functional groups with others that have similar physical or chemical properties to investigate the importance of those groups for activity.
Homologation: Increasing the length of alkyl chains to probe the size of binding pockets.
Ring Variation: Altering the size or type of cyclic structures to understand the spatial requirements for optimal binding.
Introduction of Substituents: Adding various electron-donating or electron-withdrawing groups to explore electronic and steric effects.
These principles allow researchers to map the pharmacophore, which is the three-dimensional arrangement of functional groups necessary for biological activity.
Impact of Cyclohexyl Ring Modifications on Biological Activity (In Vitro)
Modifications to the cyclohexyl ring have a significant impact on the biological activity of these compounds. The lipophilicity and steric bulk of this group are critical for target engagement.
| Modification | Observation | Reference |
| Replacement with smaller alkyl chains | Generally leads to a decrease in activity, suggesting a need for a certain level of lipophilicity and size. | |
| Introduction of polar substituents | Can either increase or decrease activity, depending on the specific target and the potential for new hydrogen bonding interactions. | |
| Conversion to aromatic rings | Often results in a significant change in the conformational profile of the molecule, which can alter its binding mode and activity. |
Studies on related urea derivatives have shown that bulky groups, such as a cyclohexyl ring system, can sometimes lead to a loss of activity, suggesting a conformational role, possibly a flattening of the ring, is important for interaction with the target. mdpi.com
Influence of Phenyl Substituents on Biological Activity (In Vitro)
The phenyl ring at the 4-position of the thiazole core offers a prime location for modification to explore electronic and steric effects on biological activity.
| Phenyl Ring Substitution | Impact on Biological Activity | Reference |
| Electron-withdrawing groups (e.g., -Cl, -CF3) | Often enhance activity, potentially by increasing the compound's ability to participate in favorable interactions with the target or by altering its electronic properties. | nih.gov |
| Electron-donating groups (e.g., -OCH3, -CH3) | Can have a variable effect, sometimes leading to a decrease in activity. | nih.gov |
| Positional Isomerism (ortho, meta, para) | The position of the substituent on the phenyl ring is crucial. Para-substitution is often favored, suggesting a specific orientation within the binding pocket. | nih.gov |
For instance, in a series of related 1,3,4-thiadiazole (B1197879) derivatives, the nature of the substituent on the C-5 phenyl ring was found to be important for their cytotoxic activity. mdpi.com
Role of the Thiazole Core Substitutions on Biological Activity (In Vitro)
| Thiazole Core Modification | Effect on Biological Activity | Reference |
| Substitution at the 5-position | Can influence the orientation of the adjacent phenyl ring and introduce new points of interaction. | researchgate.net |
| Replacement of the thiazole ring | Replacing the thiazole with other five-membered heterocycles like thiadiazole can lead to compounds with different activity profiles, highlighting the importance of the specific heteroatom arrangement. | researchgate.netresearchgate.net |
The thiazole nucleus plays a crucial role in many biologically active compounds, and its substituents are frequently modified in drug discovery to create new molecules with potent biological activity. globalresearchonline.net
Conformational Flexibility and Steric Effects of the Urea Linkage on Biological Activity (In Vitro)
The urea linkage is a key structural feature, acting as a hydrogen bond donor and acceptor, which is crucial for interacting with biological targets. nih.gov Its conformational flexibility allows the molecule to adopt the optimal orientation for binding.
The urea functionality can exist in different conformations due to resonance, and the substituents on the nitrogen atoms play a key role in its conformational preferences. nih.gov The planarity of the urea moiety can be disrupted by bulky substituents, which can influence its binding affinity. nih.gov
Identification of Key Pharmacophoric Elements within the this compound Series
Based on SAR studies, several key pharmacophoric elements have been identified for the this compound series:
The Cyclohexyl Group: A bulky, lipophilic group that likely fits into a hydrophobic pocket of the target protein.
The Urea Moiety: Acts as a crucial hydrogen bonding unit, forming key interactions with the target.
The Thiazole Ring: A central scaffold that properly orients the other functional groups and may participate in its own interactions.
The Phenyl Ring: An aromatic group that can be substituted to fine-tune the electronic properties and steric profile of the molecule for optimal target engagement.
Molecular Target Identification and Mechanistic Elucidation of 1 Cyclohexyl 3 4 Phenyl 1,3 Thiazol 2 Yl Urea in Vitro
Elucidating Intracellular Signaling Pathway Modulation by 1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea (In Vitro)
Derivatives of 1-phenyl-3-(thiazol-2-yl)urea and related structures have been shown to influence key signaling cascades involved in cell proliferation, survival, and angiogenesis. For instance, similar compounds have demonstrated inhibitory effects on receptor tyrosine kinases, which are critical initiators of downstream signaling.
One prominent pathway that is often modulated by this class of compounds is the PI3K/Akt signaling pathway. Inhibition of this pathway can lead to a reduction in the phosphorylation of Akt, a key protein kinase that regulates numerous cellular processes, including cell growth, proliferation, and survival. nih.gov For example, a study on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives found that they exerted their effects through a significant reduction in the phosphorylation of proteins within the PI3K/Akt signal pathway. nih.gov
Furthermore, compounds with a urea (B33335) core structure have been implicated in the inhibition of the Syk/LAT signaling pathway in mast cells. nih.govnih.gov This pathway is crucial for mediating allergic responses. Inhibition of Syk, a non-receptor tyrosine kinase, can suppress the activation of downstream substrates like LAT, PLCγ1, and Akt, as well as MAP kinases such as JNK, Erk1/2, and P38. nih.govnih.gov
The table below summarizes the potential downstream signaling molecules that could be affected by this compound, based on the activity of related compounds.
| Pathway Component | Potential Effect | Implication |
| PI3K/Akt Pathway | ||
| Phosphorylated PI3K | Inhibition | Reduced cell proliferation and survival |
| Phosphorylated Akt | Inhibition | Induction of apoptosis |
| Syk/LAT Pathway | ||
| Phosphorylated Syk | Inhibition | Attenuation of allergic and inflammatory responses |
| Phosphorylated LAT | Inhibition | Downregulation of downstream signaling |
| Phosphorylated PLCγ1 | Inhibition | Reduced cellular activation |
| MAPK Pathway | ||
| Phosphorylated JNK | Inhibition | Modulation of stress responses and apoptosis |
| Phosphorylated Erk1/2 | Inhibition | Reduced cell proliferation and differentiation |
| Phosphorylated P38 | Inhibition | Modulation of inflammatory responses |
The modulation of intracellular signaling cascades by urea and thiazole (B1198619) derivatives ultimately translates into changes in gene and protein expression. By inhibiting pathways like PI3K/Akt and MAPK, these compounds can influence the activity of transcription factors that regulate the expression of genes involved in cell cycle progression, apoptosis, and inflammation.
For instance, the suppression of the Syk signaling pathway has been shown to inhibit the secretion of inflammatory cytokines such as IL-4 and TNF-α. nih.govnih.gov This suggests that this compound could potentially modulate the expression of genes encoding these and other pro-inflammatory molecules.
The table below outlines the potential modulation of gene and protein expression by this compound, extrapolated from studies on analogous compounds.
| Gene/Protein | Potential Modulation | Cellular Consequence |
| Cyclin D1 | Downregulation | Cell cycle arrest |
| Bcl-2 | Downregulation | Promotion of apoptosis |
| Bax | Upregulation | Promotion of apoptosis |
| Caspase-3 | Activation | Execution of apoptosis |
| IL-4 | Downregulation | Anti-inflammatory effect |
| TNF-α | Downregulation | Anti-inflammatory effect |
Structure-Based Mechanistic Insights for this compound Interactions
The chemical structure of this compound, featuring a urea linker connecting a cyclohexyl group and a 4-phenyl-1,3-thiazole moiety, is critical to its potential biological activity. The urea group is a well-established pharmacophore capable of forming hydrogen bonds with protein targets, often acting as a hinge-binding motif in kinase inhibitors. nih.gov
The 4-phenyl-1,3-thiazole portion of the molecule can engage in hydrophobic and π-stacking interactions within the binding pockets of target proteins. The phenyl ring, in particular, can occupy a hydrophobic pocket, a common feature in the design of kinase inhibitors. nih.gov The thiazole ring itself can also form specific interactions with amino acid residues.
Computational studies, such as molecular docking, on similar compounds have helped to elucidate these binding modes. For example, docking studies of 4-phenoxyquinoline derivatives containing a benzo[d]thiazole-2-yl urea moiety with the c-Met kinase have revealed specific binding interactions within the active site. nih.gov Similarly, the design of dual c-MET and VEGFR-2 inhibitors has been guided by pharmacophoric features that include a hydrophobic moiety and a hydrogen-bonding region, both present in the structure of this compound. nih.gov
Further mechanistic studies on related thiazole-containing compounds have utilized density functional theory (DFT) calculations to understand reaction mechanisms and stereoselectivity, highlighting the importance of non-covalent interactions such as CH⋯N, CH⋯π, OH⋯O, and CH⋯S in determining the chemical behavior and, by extension, the biological interactions of these molecules. rsc.org
Cellular and Biochemical Investigations of 1 Cyclohexyl 3 4 Phenyl 1,3 Thiazol 2 Yl Urea in Vitro
Cell-Based Assay Development for Evaluating 1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea Activity
The evaluation of the biological activity of compounds like this compound relies on the development of robust cell-based assays. These assays are crucial for determining the compound's effects on cellular processes and identifying its potential as a therapeutic agent.
Reporter Cell Line Systems
Reporter cell line systems are valuable tools for studying specific cellular pathways and the effects of compounds on them. These systems are engineered to produce a measurable signal, such as light or color, in response to changes in gene expression or protein activity. For instance, an inducible, drug-selectable acoustic reporter gene system has been developed to enable gas vesicle expression in mammalian cell lines, which can be visualized using ultrasound. nih.gov This type of system could potentially be adapted to study the effects of this compound on specific signaling pathways by linking the reporter to a pathway-responsive promoter.
Effects of this compound on Cell Growth and Proliferation (In Vitro)
A key area of investigation for potential anticancer agents is their ability to inhibit the growth and proliferation of cancer cells. In vitro studies using various cancer cell lines are fundamental to determining the antiproliferative potential of a compound.
Antiproliferative Activities in Cancer Cell Lines (In Vitro)
Thiazole (B1198619) derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. ekb.eg For example, certain 1,3-disubstituted urea (B33335) derivatives have shown good antiproliferative activity against the K562 human leukemia cell line. japtronline.com Similarly, novel 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have exhibited broad-spectrum antiproliferative activities against the NCI-60 human cancer cell line panel. nih.govmsa.edu.eg
Studies on related thiazolyl-urea derivatives have shown potent anticancer activity against various human cancer cell lines, including pancreatic, colon, liver, and bone cancer cell lines, with some compounds showing IC50 values better than the reference drug Doxorubicin. researchgate.net Furthermore, 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to the thiazole core of the subject compound, have also been investigated for their anticancer effects on cell lines such as LoVo and MCF-7. nih.gov One study found that a novel 1,3,4-thiadiazole derivative demonstrated good anti-proliferative effects against LoVo cells with an IC50 value of 2.44 µM. nih.gov
The antiproliferative activity of these compounds is often evaluated using the MTT colorimetric assay. japtronline.com The IC50 value, which is the concentration of a compound that inhibits 50% of cell growth, is a standard measure of a compound's potency. For instance, the IC50 of one thiazole derivative on colon cancer, breast cancer, and liver cancer cell lines were found to be 4.7 ug/ml, 4.8 ug/ml, and 11 ug/ml, respectively. ekb.eg
Below is a table summarizing the antiproliferative activities of various thiazole and urea derivatives against different cancer cell lines.
| Compound Class | Cell Line | IC50 Value | Reference |
| Thiazole derivative | Colon Cancer | 4.7 µg/mL | ekb.eg |
| Thiazole derivative | Breast Cancer | 4.8 µg/mL | ekb.eg |
| Thiazole derivative | Liver Cancer | 11 µg/mL | ekb.eg |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | Colon KM12 | 1.25 µM | nih.gov |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | CNS SNB-75 | 1.26 µM | nih.gov |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | Melanoma MDA-MB-435 | 1.41 µM | nih.gov |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | Melanoma SK-MEL-28 | 1.49 µM | nih.gov |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | Renal A498 | 1.33 µM | nih.gov |
| 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivative (6e) | MCF-7 | 3.85 µM | nih.gov |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative (1) | Renal RXF393 | 7.01 ± 0.39 µM | mdpi.com |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative (1) | Melanoma LOX IMVI | 9.55 ± 0.51 µM | mdpi.com |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative (1) | Colon HT29 | 24.3 ± 1.29 µM | mdpi.com |
Cell Cycle Analysis and Apoptosis Induction
In addition to inhibiting proliferation, effective anticancer agents often induce programmed cell death, or apoptosis, in cancer cells. The mode of cell death induced by a compound can be dose-dependent, with necrosis occurring at high concentrations and apoptosis at lower concentrations. nih.gov
Several studies have investigated the pro-apoptotic activity of thiazole and urea derivatives. For instance, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs have been shown to exert strong pro-apoptotic activity, inducing late apoptosis in colon cancer and leukemia cell lines. nih.gov The apoptotic activity can be evaluated by flow cytometry analysis to assess early and late apoptosis. nih.gov
One mechanistic investigation revealed that a potent 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivative promotes apoptosis (25.3%) and G0/G1 phase cell cycle arrest in MCF-7 cells. nih.gov This compound was also found to induce intracellular ROS accumulation and subsequent nuclear fragmentation. nih.gov Similarly, a spiro-acenaphthylene tethered- nih.govmsa.edu.egCurrent time information in Limoeiro do Norte, BR.-thiadiazole derivative was found to induce significant levels of early and late apoptosis, as well as necrosis, in a renal cancer cell line. mdpi.com
The apoptotic machinery can be modulated by these compounds through a caspase-dependent mechanism. nih.gov For example, a study on preservatives, including imidazolidinyl urea, showed that they can induce apoptosis, as evidenced by DNA laddering, a sub-diploid DNA peak, and caspase-3 activation. nih.gov
Modulation of Specific Cellular Processes by this compound (In Vitro)
Beyond cell growth and apoptosis, this compound and related compounds can modulate a variety of specific cellular processes.
Thiazole-urea derivatives have been designed and synthesized as inhibitors of specific enzymes. For example, 1-ethyl-3-(thiazol-2-yl)urea derivatives have been evaluated as Escherichia coli DNA gyrase inhibitors. nih.gov Another study focused on the design of thienopyrimidine derivatives clubbed with urea/acetyl hydrazide as GSK-3β inhibitors. nih.gov
Furthermore, the anti-apoptotic activity of some thiadiazole derivatives has been linked to the inhibition of caspase-3. helsinki.fi A preliminary mechanistic study showed that a particular thiadiazole compound was a more potent and selective inhibitor of caspase-3 and caspase-9 compared to its precursor. helsinki.fi The level of oxidative stress and DNA damage can also be affected by these compounds. researchgate.net For instance, a thio-1,3,4-diazole adduct was found to induce oxidative stress and DNA damage. researchgate.net
In some cases, thiazole derivatives have been shown to down-regulate the expression of specific genes. For example, qRT-PCR analysis revealed the down-regulation of PALB2 in PACA2 cells treated with certain thiazolyl-urea derivatives. researchgate.net
Antioxidant Activity Studies (In Vitro)
No specific in vitro studies evaluating the antioxidant activity of this compound were identified. While other thiazole analogues and urea derivatives have been assessed for their potential to scavenge free radicals using assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) method, data for the title compound is not available. figshare.comnih.govnih.govresearchgate.nethueuni.edu.vn
Antimicrobial (Antibacterial and Antifungal) Activity in Cell Models (In Vitro)
There is no published research detailing the in vitro antimicrobial, antibacterial, or antifungal activities of this compound against specific microbial strains. Studies on other molecules containing the 1,3-thiazole ring have shown a range of activities, but these findings cannot be directly extrapolated to the specific compound . nih.govnih.govmersin.edu.tr
Anti-inflammatory Effects in Cell-Based Assays (In Vitro)
Specific cell-based assays to determine the anti-inflammatory effects of this compound, such as cyclooxygenase (COX) enzyme inhibition or reduction of pro-inflammatory cytokines, have not been reported in the available literature. Research into other heterocyclic compounds, including some urea and thiadiazole derivatives, has indicated potential anti-inflammatory properties within this broader chemical class. pensoft.netnih.govejbps.comnih.gov
Other Identified Biological Activities (e.g., Anti-Alzheimer, Antiviral, Antitubercular in vitro models)
No in vitro studies concerning other biological activities, such as anti-Alzheimer's, antiviral, or antitubercular effects, for this compound have been found. The thiazole nucleus is a component of various biologically active molecules, leading to broad screening efforts, but specific results for this compound are not available. nih.govmdpi.comdmed.org.ua
Biochemical Characterization of this compound Interactions with Biomolecules (In Vitro)
Protein-Ligand Binding Assays
There are no published protein-ligand binding assays specifically investigating the interaction of this compound with biological targets. Studies on structurally related cyclohexyl-urea compounds have explored DNA binding, but similar data for the title compound is absent. nih.gov
Enzyme Activity Modulation in Cell-Free Systems
No data from cell-free assays are available to characterize the modulation of enzyme activity by this compound. While related compounds have been investigated as inhibitors for enzymes like urease or various kinases, the specific inhibitory profile of this compound remains uncharacterized. nih.govnih.gov
Computational Chemistry and Molecular Modeling Approaches for 1 Cyclohexyl 3 4 Phenyl 1,3 Thiazol 2 Yl Urea
Ligand-Based Drug Design (LBDD) Strategies for 1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea
Ligand-based drug design (LBDD) methods are utilized when the three-dimensional structure of the biological target is unknown. These techniques rely on the analysis of a set of molecules known to be active against the target of interest to derive a model that defines the key structural features required for activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comnih.gov By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of novel compounds and guide the design of more potent analogs. nih.govpensoft.net
While no specific QSAR studies have been published for this compound, research on structurally related thiazole (B1198619) and thiourea (B124793) derivatives demonstrates the utility of this approach. farmaciajournal.compensoft.net For instance, QSAR analyses on thiazole derivatives have successfully identified key descriptors influencing their biological activities, such as molar refractivity (MR), LogP (lipophilicity), and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO). researchgate.netimist.ma Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are commonly used to build the models. researchgate.netimist.ma A typical QSAR study involves:
Descriptor Calculation: Quantifying various topological, electronic, geometric, and physicochemical properties of the molecules.
Model Building: Using statistical techniques to create an equation that links the descriptors to the observed biological activity (e.g., IC50 values).
Model Validation: Rigorously testing the model's statistical significance and predictive power using internal and external validation methods. imist.ma
For a series including this compound, a QSAR model could elucidate how modifications to the cyclohexyl or phenyl rings affect its activity, thereby guiding future synthesis efforts. pensoft.net
Pharmacophore Modeling
Pharmacophore modeling is a powerful LBDD technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to interact with a specific biological target and elicit a response. nih.govdovepress.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. youtube.comgrafiati.com
A specific pharmacophore model for this compound has not been reported. However, studies on compounds with similar structural motifs provide valuable insights. For example, a pharmacophore model for mitofusin activators, which can share a substituted cyclohexyl group linked to an aromatic moiety via a urea (B33335) or carboxamide linker, has been developed. nih.gov This model suggests an optimal spatial arrangement between the cyclohexyl group (R1) and the aromatic moiety (R2) is crucial for biological activity. nih.gov Such a model can be used as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features, potentially identifying novel hits with different chemical scaffolds but similar biological activity. nih.gov
Structure-Based Drug Design (SBDD) for this compound
Structure-based drug design (SBDD) relies on the known 3D structure of the biological target, typically a protein or enzyme, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. nih.gov SBDD methods aim to design or identify molecules that can bind to the target with high affinity and selectivity.
Molecular Docking Simulations with Identified Targets
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.gov This method is instrumental in understanding the binding mode of a compound and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
In a study involving a series of 1,3-disubstituted ureas, 1-Cyclohexyl-3-(4-phenylthiazol-2-yl)urea (referred to as compound 3f ) was synthesized and subjected to molecular docking simulations to investigate its potential as an anti-inflammatory agent. researchgate.net The identified target for this series was human soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. researchgate.net
The docking simulation predicted that 1-Cyclohexyl-3-(4-phenylthiazol-2-yl)urea binds within the active site of human sEH. The key interactions stabilizing this complex were identified as follows:
Hydrogen Bonding: The urea moiety of the compound forms a crucial hydrogen bond with the amino acid residue Asp333 of the sEH active site. researchgate.net
Hydrophobic Interactions: The phenyl ring at the C4 position of the thiazole ring engages in hydrophobic interactions with a hydrophobic pocket within the enzyme's active site. researchgate.net
These interactions are critical for the compound's inhibitory activity. The binding affinity is often quantified by a docking score, which estimates the free energy of binding.
Table 1: Molecular Docking Results for this compound with Human sEH
| Compound Name | Target Protein | Key Interacting Residue | Interaction Type |
|---|---|---|---|
| This compound | Human Soluble Epoxide Hydrolase (sEH) | Asp333 | Hydrogen Bond |
| This compound | Human Soluble Epoxide Hydrolase (sEH) | Hydrophobic Pocket | Hydrophobic Interaction |
Molecular Dynamics (MD) Simulations of Ligand-Target Complexes
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. plos.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study the stability of the docked pose, the flexibility of the protein, and the role of solvent molecules. gauss-centre.eu
An MD simulation of the this compound-sEH complex would involve placing the docked structure into a simulation box filled with explicit water molecules and ions to mimic physiological conditions. gauss-centre.eu The simulation would then be run for a period of nanoseconds to microseconds. plos.org Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time. A stable RMSD plot suggests a stable complex. plos.org
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds, like the one with Asp333, throughout the simulation. plos.org
These simulations provide a more realistic and detailed understanding of the binding event than docking alone. njit.edu
Binding Free Energy Calculations
Accurately predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. While docking scores provide a rapid estimation, more rigorous methods like binding free energy calculations are often employed for greater accuracy. nih.gov These calculations are typically performed on the snapshots (trajectories) generated from MD simulations. researchgate.net
Common methods for calculating binding free energy include:
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These "end-point" methods calculate the free energy by combining molecular mechanics energy terms with solvation free energies.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally intensive but rigorous methods based on statistical mechanics. They calculate the free energy difference between two states (e.g., a ligand in solution and a ligand in the binding site) by simulating a non-physical pathway that connects them. nih.govresearchgate.net
For this compound, these calculations could provide a more precise estimate of its binding affinity to sEH, which would correlate more closely with experimentally determined inhibitory potency (e.g., IC50 or Ki values). This information is crucial for lead optimization, enabling researchers to prioritize which analogs to synthesize and test. nih.gov
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and molecular modeling of the compound This compound .
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the requested outline on in silico profiling, virtual screening for novel analogues, and property prediction for SAR enhancement for this specific molecule.
General computational methodologies such as virtual screening and property prediction are widely used for classes of compounds that are structurally related to this compound, including other thiazolyl urea derivatives. nih.govresearchgate.net These studies employ computational tools to predict how modifications to a molecule's structure might affect its biological activity and properties. nih.govnih.gov However, the specific data, findings, and analyses resulting from such studies are unique to the exact compounds being investigated and cannot be extrapolated to this compound without direct research on the compound itself.
Future Directions and Emerging Research Avenues for 1 Cyclohexyl 3 4 Phenyl 1,3 Thiazol 2 Yl Urea Research
Development of Advanced Synthetic Strategies for Complex Analogues
The exploration of the chemical space around 1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea necessitates the development of advanced and versatile synthetic methodologies. While classical approaches like the Hantzsch thiazole (B1198619) synthesis provide a foundational route, future efforts will focus on creating more complex and structurally diverse analogues. neliti.comresearchgate.net This involves the strategic modification of all three key components of the molecule: the cyclohexyl ring, the phenyl group, and the central thiazole-urea core.
Future synthetic strategies may include:
Multi-component Reactions: Designing one-pot reactions where the core structure is assembled from multiple starting materials in a single step, enhancing efficiency and allowing for rapid library generation.
Late-Stage Functionalization: Developing methods to introduce chemical modifications to the core scaffold in the final steps of the synthesis. This would enable the creation of a wide array of derivatives from a common intermediate, facilitating structure-activity relationship (SAR) studies.
Stereoselective Synthesis: Investigating synthetic routes that allow for precise control over the stereochemistry of substituents, particularly on the cyclohexyl ring, to explore how three-dimensional arrangement impacts biological activity.
Bio-inspired Synthesis: Utilizing enzymatic or chemo-enzymatic strategies to build complex analogues, potentially leading to novel structures with improved pharmacological properties.
These advanced synthetic endeavors will be crucial for generating a rich library of analogues, which is essential for a thorough investigation of the compound's biological potential. nih.gov
| Synthetic Approach | Description | Potential Advantage |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction times and improve yields in the synthesis of thiazole derivatives. bepls.com | Rapid and efficient synthesis of a diverse library of analogues. |
| Catalyst-Free Synthesis in Green Solvents | Developing synthetic protocols that avoid heavy metal catalysts and use environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). bepls.com | Environmentally friendly and cost-effective production. |
| One-Pot Multi-Component Reactions | Combining starting materials (e.g., active methylene (B1212753) compounds, thiourea (B124793), and N-bromosuccinimide) in a single reaction vessel to form the thiazole core. neliti.com | High efficiency and atom economy for generating structural diversity. |
| Flow Chemistry | Employing continuous flow reactors for the synthesis, allowing for precise control over reaction parameters and safer handling of reactive intermediates. | Improved scalability, reproducibility, and safety of the synthetic process. |
Exploration of Novel Molecular Targets for this compound (In Vitro)
Identifying the precise molecular targets of this compound is a critical step in understanding its mechanism of action and potential therapeutic applications. The thiazole and urea (B33335) motifs are present in a wide range of biologically active compounds, suggesting that this molecule could interact with various protein targets. globalresearchonline.netnih.gov Future in vitro research will focus on systematically screening the compound against diverse panels of biological targets.
Potential molecular targets for investigation include:
Kinases: Given that many kinase inhibitors feature urea and heterocyclic moieties, screening against a comprehensive panel of human kinases could reveal specific inhibitory activities. Targets like VEGFR-2 and CDK9, which are known to be modulated by thiazole derivatives, would be of particular interest. mdpi.comnih.gov
Enzymes involved in metabolic diseases: Thiazole derivatives have shown potential as antidiabetic agents, for instance, by inhibiting enzymes like α-glucosidase. nih.gov
Proteases: The urea functionality is a key feature in inhibitors of various proteases, including HIV protease. nih.gov
Enzymes relevant to neurodegenerative diseases: Some 1,3,4-thiadiazol-2-yl urea derivatives have been identified as novel acetylcholinesterase (AChE) inhibitors, suggesting a potential role in Alzheimer's disease research. nih.gov
A broad-based screening approach, followed by more focused enzymatic assays, will be essential to uncover both expected and unexpected biological activities, thereby opening new avenues for therapeutic development. nih.gov
| Target Class | Example Target | Rationale for Screening |
| Protein Kinases | VEGFR-2, CDK9, EGFR | Thiazole and urea moieties are common in kinase inhibitors. mdpi.comnih.gov |
| Hydrolases | Acetylcholinesterase (AChE), α-glucosidase | Related urea and thiazole derivatives show inhibitory activity. nih.govnih.gov |
| Proteases | Factor Xa, Factor XIa, HIV Protease | The urea scaffold can mimic peptide bonds and interact with protease active sites. nih.govmdpi.com |
| Demethylases | Lanosterol C14α-demethylase (CYP51) | Thiazole derivatives have shown antifungal activity by targeting this enzyme. nih.gov |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding (In Vitro)
To gain a comprehensive understanding of the cellular effects of this compound, future research will move beyond single-target analyses and embrace a systems-level approach through the integration of multi-omics data. pharmafeatures.com By treating relevant cell lines with the compound and subsequently analyzing changes across the genome, transcriptome, proteome, and metabolome, a holistic picture of its mechanism of action can be constructed. nih.govnih.gov
Key multi-omics approaches include:
Transcriptomics (RNA-Seq): To identify genes that are up- or down-regulated in response to compound treatment, revealing affected signaling pathways.
Proteomics: To quantify changes in protein expression and post-translational modifications, providing insights into the functional consequences of altered gene expression.
Metabolomics: To measure changes in the levels of small-molecule metabolites, which can indicate alterations in cellular metabolism and energy production. nih.gov
Lipidomics: A specialized branch of metabolomics focusing on lipids, which is particularly relevant for understanding effects on cell membranes and signaling lipids. nih.gov
Integrating these datasets can help to build comprehensive molecular networks, elucidate complex drug-induced cellular changes, and generate robust hypotheses about the compound's mechanism of action for further experimental validation. pharmafeatures.comnih.gov
| Omics Technology | Cellular Information Provided | Potential Mechanistic Insight |
| Transcriptomics | Changes in gene expression levels. | Identification of regulated signaling pathways and transcription factors. nih.gov |
| Proteomics | Alterations in protein abundance and modifications. | Elucidation of direct protein targets and downstream signaling events. nih.gov |
| Metabolomics | Fluctuations in endogenous small molecule metabolites. | Understanding of the compound's impact on cellular metabolism and bioenergetics. nih.gov |
| Integrated Analysis | A holistic view of cellular response. | Construction of comprehensive network models of the drug's mechanism of action. pharmafeatures.comnih.gov |
Rational Design of Second-Generation this compound Derivatives
Building upon the initial findings from SAR studies and target identification, the rational design of second-generation derivatives will be a pivotal research direction. This process aims to systematically optimize the parent compound to enhance its potency, selectivity, and drug-like properties. nih.gov
This design phase will be guided by several key principles:
Structure-Based Design: If the three-dimensional structure of a molecular target in complex with the compound is determined (e.g., via X-ray crystallography), this information can be used to design new analogues that make more optimal interactions with the binding site. researchgate.net
Bioisosteric Replacement: Strategically replacing parts of the molecule (e.g., the phenyl ring) with other chemical groups (bioisosteres) that have similar physical or chemical properties to improve pharmacokinetics or reduce metabolic liabilities while maintaining or improving activity.
Linker Modification: For urea-based inhibitors, the nature and length of linkers between key pharmacophoric groups can be systematically varied to optimize binding affinity and selectivity. nih.govresearchgate.net
Improving Physicochemical Properties: Modifying the structure to enhance properties such as solubility and cell permeability, which are crucial for a compound's therapeutic potential. This can involve strategies like disrupting molecular planarity to reduce crystal packing energy. nih.gov
This iterative cycle of design, synthesis, and biological testing is fundamental to the development of optimized, clinically viable drug candidates.
| Design Strategy | Objective | Example Modification |
| Structure-Activity Relationship (SAR) Guided Modification | Enhance potency and selectivity. | Introduction of electron-withdrawing or -donating groups on the phenyl ring. |
| Bioisosteric Replacement | Improve pharmacokinetic profile. | Replacing the phenyl ring with a pyridine (B92270) or other heteroaromatic ring. |
| Conformational Restriction | Increase binding affinity by reducing entropic penalty. | Introducing cyclic structures or rigid linkers to lock the molecule in an active conformation. |
| Solubility Enhancement | Improve bioavailability. | Adding polar functional groups to the cyclohexyl or phenyl moieties. |
Application of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and these technologies will be invaluable in accelerating research on this compound and its analogues. ijettjournal.orgnih.gov
AI and ML can be applied in several key areas:
Predictive Modeling (QSAR): Machine learning algorithms can be trained on data from synthesized analogues to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can then predict the biological activity of virtual compounds, helping to prioritize which new derivatives to synthesize. researchgate.net
Target Identification and Validation: AI can analyze vast datasets, including multi-omics data and scientific literature, to identify and prioritize potential molecular targets for the compound. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high predicted activity against a specific target and favorable drug-like characteristics.
Analysis of High-Content Imaging Data: AI-powered image analysis can be used to analyze cellular morphology changes induced by the compound, providing further insights into its mechanism of action.
By leveraging AI and ML, researchers can more efficiently navigate the vast chemical and biological space, reducing the time and cost associated with developing new therapeutic agents. nih.govmdpi.com
| AI/ML Application | Description | Impact on Research |
| Predictive QSAR Models | Algorithms (e.g., Random Forest, Support Vector Machines) are trained to correlate molecular structures with biological activity. nih.gov | Prioritization of synthetic targets, reducing unnecessary experiments. |
| Multi-Omics Data Analysis | AI tools can identify complex patterns and networks from large transcriptomic, proteomic, and metabolomic datasets. pharmafeatures.commdpi.com | Deeper and more rapid elucidation of the compound's mechanism of action. |
| Generative Molecular Design | Deep learning models (e.g., GANs, VAEs) generate novel chemical structures optimized for specific properties. | Design of novel, highly potent, and selective second-generation derivatives. |
| Literature Mining (NLP) | Natural Language Processing algorithms scan scientific literature to uncover connections between compounds, genes, and diseases. mdpi.com | Identification of novel potential targets and therapeutic indications. |
Q & A
Q. Can DFT calculations predict the electronic properties of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
